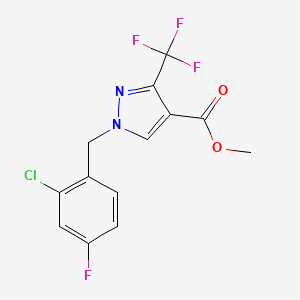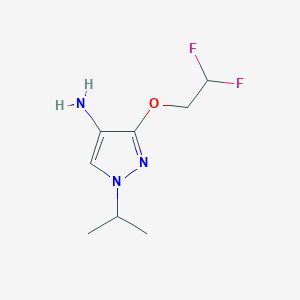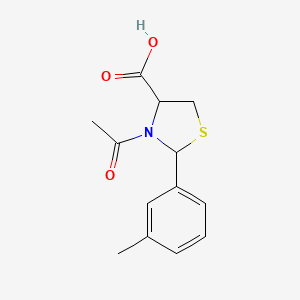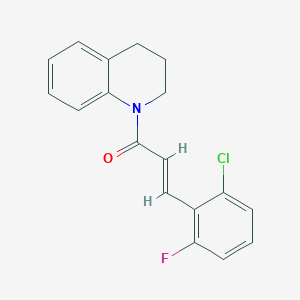
(2E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is a synthetic organic compound that features a combination of chloro, fluoro, and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 3,4-dihydroquinoline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate (K2CO3) and a solvent like ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KSCN in acetone.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiocyanate derivatives.
科学研究应用
Chemistry
In chemistry, (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic applications. Researchers may explore its efficacy and safety as a drug candidate for various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-fluorophenol
- 3-Chloro-2-fluorophenol
- 2-Fluorophenol
- 4-Fluoroaniline
Uniqueness
(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is unique due to its combination of chloro, fluoro, and quinoline moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H15ClFNO |
|---|---|
分子量 |
315.8 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15ClFNO/c19-15-7-3-8-16(20)14(15)10-11-18(22)21-12-4-6-13-5-1-2-9-17(13)21/h1-3,5,7-11H,4,6,12H2/b11-10+ |
InChI 键 |
RVWDPAAUSNPBMM-ZHACJKMWSA-N |
手性 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=C(C=CC=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B10905788.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10905796.png)
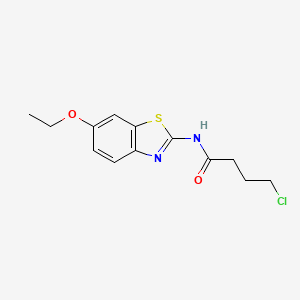
![3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905799.png)
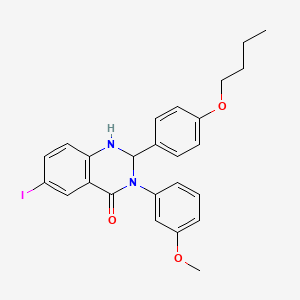
![Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905811.png)
![Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone](/img/structure/B10905821.png)
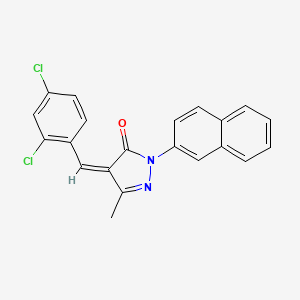
![N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10905836.png)
![tert-butyl 2-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10905838.png)
![5-[(3-chloro-4-methoxybenzyl)sulfanyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B10905841.png)
